Sparsentan - 254740-64-2

Sparsentan

Catalog Number: EVT-284342
CAS Number: 254740-64-2
Molecular Formula: C32H40N4O5S
Molecular Weight: 592.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sparsentan is a biphenyl that is 1,1'-biphenyl substituted by (4,5-dimethyl-1,2-oxazol-3-yl)aminosulfonyl, ethoxymethyl, and (2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl groups at positions 2, 2' and 4', respectively. It is a dual antagonist of endothelin and angiotensin II receptors approved for the reduction of proteinuria in adults with primary immunoglobulin A nephropathy at risk of rapid disease progression. It has a role as an angiotensin receptor antagonist, an antihypertensive agent, an endothelin A receptor antagonist and a nephroprotective agent. It is an azaspiro compound, a member of biphenyls, a sulfonamide, a member of isoxazoles and a benzyl ether.
Sparsentan is a dual antagonist of the endothelin type A receptor (ETAR) and the angiotensin II (Ang II) type 1 receptor (AT1R) with a similar affinity for both (9.3 nM for ETAR and 0.8 nM for AT1R). Sparsentan is first in its class and orally active, and was created by merging the structural elements of [irbesartan], an AT1R antagonist, and biphenylsulfonamide, an ETAR antagonist. In February 2023, the use of sparsentan to reduce proteinuria in adults with primary immunoglobulin A nephropathy (IgAN) at risk of rapid disease progression was approved by the FDA under accelerated approval based on reduction of proteinuria. Sparsentan was initially developed for the treatment of hypertension; however, it has shown to be efficient in the reduction of proteinuria in patients with IgAN and focal segmental glomerulosclerosis (FSGS). Compared to [irbesartan], sparsentan reduces proteinuria to a greater extent. Furthermore, it is the first non-immunosuppressive therapy for the reduction of proteinuria in IgAN. The use of sparsentan may cause hepatotoxicity and embryo-fetal toxicity.
Sparsentan is an Endothelin Receptor Antagonist and Angiotensin 2 Receptor Blocker. The mechanism of action of sparsentan is as an Endothelin Receptor Antagonist and Angiotensin 2 Type 1 Receptor Antagonist and Cytochrome P450 2B6 Inducer and Cytochrome P450 2C9 Inducer and Cytochrome P450 2C19 Inducer and P-Glycoprotein Inhibitor and Breast Cancer Resistance Protein Inhibitor.

Irbesartan

  • Relevance: Irbesartan serves as a crucial comparator to sparsentan in numerous clinical trials due to its established efficacy in reducing proteinuria. Unlike sparsentan, which exhibits dual antagonism of both endothelin type A (ETA) and AT1 receptors, irbesartan solely targets the AT1 receptor. This distinction allows researchers to delineate the specific contributions of dual ETA/AT1 receptor blockade by comparing the efficacy and safety profiles of sparsentan and irbesartan. Several studies have demonstrated that sparsentan exhibits superior proteinuria reduction compared to irbesartan in patients with IgA nephropathy [, ] and focal segmental glomerulosclerosis [, ].

Losartan

  • Relevance: Losartan is frequently used as a comparative agent in preclinical studies involving sparsentan. In a mouse model of IgA nephropathy, sparsentan demonstrated superior efficacy in attenuating albuminuria and preserving renal function compared to losartan, despite both treatments achieving similar blood pressure reductions [, ]. Furthermore, in a mouse model of Alport syndrome, sparsentan exhibited greater protection against renal injury, extended lifespan, and attenuated hearing loss compared to losartan [, ]. These findings suggest that the dual ETA/AT1 receptor antagonism of sparsentan may offer advantages over selective AT1 receptor blockade with losartan.

Endothelin-1 (ET-1)

  • Relevance: Sparsentan's mechanism of action directly involves antagonizing the effects of ET-1 by blocking the ETA receptor. Elevated ET-1 levels are implicated in the pathogenesis of various glomerular diseases, including IgA nephropathy and focal segmental glomerulosclerosis. By inhibiting ET-1 signaling, sparsentan aims to mitigate the detrimental effects of this peptide on renal function and structure [, ].

Angiotensin II (Ang II)

  • Relevance: Similar to its antagonism of ET-1, sparsentan also targets the renin-angiotensin system by blocking the AT1 receptor, the primary receptor mediating the deleterious effects of Ang II in the kidney. By inhibiting both ETA and AT1 receptors, sparsentan provides dual blockade of these two key pathways involved in the pathogenesis of glomerular diseases. This approach has shown promise in preclinical and clinical studies, with sparsentan demonstrating enhanced efficacy compared to agents that solely block either the ETA or AT1 receptor [, ].

Dapagliflozin

  • Relevance: Dapagliflozin is often mentioned in the context of sparsentan research, particularly regarding potential drug-drug interactions and the possibility of combining these agents to achieve additive renoprotective effects. One study investigated the pharmacokinetic interactions between sparsentan and dapagliflozin, finding that sparsentan did not significantly affect dapagliflozin pharmacokinetics []. While not structurally related, both drugs offer distinct mechanisms for managing chronic kidney disease and may be considered for concomitant use in appropriate clinical settings.

Budesonide

  • Relevance: Budesonide, specifically the targeted-release formulation, serves as a key comparator to sparsentan in treating IgA nephropathy. Matching-adjusted indirect comparison (MAIC) studies, while not head-to-head trials, have been conducted to compare the efficacy of these treatments. One such analysis suggests Nefecon may offer a greater eGFR benefit compared to sparsentan over two years []. Further research is ongoing to clarify the comparative effectiveness and safety of these two treatment options in IgAN.

Cyclosporin

  • Relevance: While both target glomerular diseases, cyclosporin and sparsentan differ significantly in their mechanisms and indications. Cyclosporin functions as an immunosuppressant, while sparsentan is a non-immunosuppressive dual receptor antagonist. Notably, in FSGS, cyclosporin is often considered for steroid-resistant cases, whereas sparsentan might be explored earlier in the disease course. Clinical trials comparing sparsentan to standard therapies, which may include cyclosporin in specific FSGS cases, are crucial for determining their optimal use [].

Properties

CAS Number

254740-64-2

Product Name

Sparsentan

IUPAC Name

2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]-2-(ethoxymethyl)phenyl]-N-(4,5-dimethyl-1,2-oxazol-3-yl)benzenesulfonamide

Molecular Formula

C32H40N4O5S

Molecular Weight

592.8 g/mol

InChI

InChI=1S/C32H40N4O5S/c1-5-7-14-29-33-32(17-10-11-18-32)31(37)36(29)20-24-15-16-26(25(19-24)21-40-6-2)27-12-8-9-13-28(27)42(38,39)35-30-22(3)23(4)41-34-30/h8-9,12-13,15-16,19H,5-7,10-11,14,17-18,20-21H2,1-4H3,(H,34,35)

InChI Key

WRFHGDPIDHPWIQ-UHFFFAOYSA-N

SMILES

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC(=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC5=NOC(=C5C)C)COCC

Solubility

Soluble in DMSO, not in water

Synonyms

(1,1'-biphenyl)-2-sulfonamide, 4'-((2-butyl-4-oxo-1,3-diazaspiro(4.4)non-1-en-3-yl)methyl)-N-(4,5-dimethyl-3-isoxazolyl)-2'-(ethoxymethyl)-
4'-((2-butyl-4-oxo-1,3-diazaspiro(4.4)non-1-en-3-yl)methyl)-N-(4,5-dimethyl-1,2-oxazol-3-yl)-2'-(ethoxymethyl)-2-biphenylsulfonamide
4'-((2-butyl-4-oxo-1,3-diazaspiro(4.4)non-1-en-3-yl)methyl)-N-(4,5-dimethyl-1,2-oxazol-3-yl)-2'-(ethoxymethyl)biphenyl-2-sulfonamide
RE-021
sparsentan

Canonical SMILES

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC(=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC5=NOC(=C5C)C)COCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.